molecular formula C21H29ClN2 B13751407 N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine CAS No. 23892-36-6

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine

Cat. No.: B13751407
CAS No.: 23892-36-6
M. Wt: 344.9 g/mol
InChI Key: KJRAEILQLCJHTD-UHFFFAOYSA-N
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Description

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine is an ethylenediamine derivative characterized by a benzyl group substituted with a para-chlorophenyl moiety at the alpha position. Its molecular formula is C₁₉H₂₅ClN₂ (as per CID 32122 in ). The structure includes a central ethylenediamine backbone (N–CH₂–CH₂–N) with two propyl groups attached to the terminal nitrogen atoms (N',N'-dipropyl) and a bulky p-chlorophenylbenzyl group at the primary nitrogen.

Properties

CAS No.

23892-36-6

Molecular Formula

C21H29ClN2

Molecular Weight

344.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-N',N'-dipropylethane-1,2-diamine

InChI

InChI=1S/C21H29ClN2/c1-3-15-24(16-4-2)17-14-23-21(18-8-6-5-7-9-18)19-10-12-20(22)13-11-19/h5-13,21,23H,3-4,14-17H2,1-2H3

InChI Key

KJRAEILQLCJHTD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N,N’-dipropylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or ethylenediamine moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the original molecule.

Scientific Research Applications

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethylenediamine Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine N: p-chlorophenylbenzyl; N',N': dipropyl C₁₉H₂₅ClN₂ 316.87 Bulky aromatic group, lipophilic dipropyl chains
N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine (CAS 23892-44-6) N: p-chlorophenylbenzyl; N': isobutyl C₁₈H₂₄ClN₂ 301.85 Branched isobutyl group enhances steric hindrance
N,N'-Dibenzylethylenediamine (in Benzathine benzylpenicillin) N,N': dibenzyl C₁₆H₂₀N₂ 240.35 Symmetric benzyl groups; used as a penicillin salt
N-(alpha-(p-Chlorophenyl)benzyl)-N,N',N'-trimethylethylenediamine dioxalate (CID 32126) N: p-chlorophenylbenzyl; N',N': dimethyl; oxalate salt C₁₈H₂₃ClN₂·2C₂H₂O₄ 316.26 (base) Methyl groups reduce lipophilicity; oxalate salt improves solubility
N'-[(4-Chlorophenyl)benzyl]-N-propylethylenediamine dioxalate (CID 32126) N: p-chlorophenylbenzyl; N': propyl; dioxalate salt C₁₈H₂₃ClN₂·2C₂H₂O₄ 316.26 (base) Similar to target compound but with a single propyl group

Key Differences and Implications

In contrast, the dimethyl groups in CID 32126 reduce hydrophobicity, which may impact bioavailability . The oxalate or dioxalate salts (e.g., CID 32126, 32148) improve aqueous solubility, a critical factor for pharmaceutical formulations .

Steric and Electronic Effects: The p-chlorophenylbenzyl group in all analogues introduces steric bulk and electron-withdrawing effects, which could influence receptor binding or metabolic stability. N,N'-Dibenzylethylenediamine () lacks the chlorine substituent but shares the benzyl groups, demonstrating how minor structural changes can alter applications (e.g., its use in penicillin salts) .

Pharmacological Potential: While N,N'-dibenzylethylenediamine is well-documented in antibiotics, data on the chlorinated analogues remain sparse. No literature or patent data exist for CID 32122, 32126, or 32148, highlighting a gap in research .

Data Limitations

  • Absence of Experimental Data : Most compounds lack published studies on synthesis optimization, toxicity, or therapeutic targets, limiting conclusive comparisons .

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